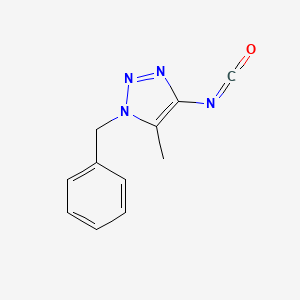

1-Benzyl-4-isocyanato-5-methyl-1H-1,2,3-triazole

Description

Chemical Structure and Nomenclature of 1-Benzyl-4-isocyanato-5-methyl-1H-1,2,3-triazole

The nomenclature of this compound precisely describes its molecular architecture. The core of the molecule is a 1H-1,2,3-triazole ring. Attached to this ring are three distinct functional groups at specific positions:

A benzyl (B1604629) group (-CH₂C₆H₅) is attached to the nitrogen atom at position 1.

An isocyanate group (-N=C=O) is located at position 4.

A methyl group (-CH₃) is at position 5.

This specific arrangement of substituents on the stable triazole core results in a molecule with distinct chemical properties, primarily driven by the highly reactive isocyanate function.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₀N₄O cymitquimica.com |

| Molecular Weight | 214.22 g/mol cymitquimica.com |

| Appearance | Pale Yellow Crystals cymitquimica.com |

| Synonyms | 1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl isocyanate, 4-Isocyanato-5-methyl-1-(phenylmethyl)-1H-1,2,3-triazole cymitquimica.com |

| InChI | 1S/C11H10N4O/c1-9-11(12-8-16)13-14-15(9)7-10-5-3-2-4-6-10/h2-6H,7H2,1H3 cymitquimica.com |

| InChIKey | MAWFWGAPDVSDSP-UHFFFAOYSA-N cymitquimica.com |

| Canonical SMILES | Cc1c(N=C=O)nnn1Cc1ccccc1 cymitquimica.com |

Importance of Isocyanate Functional Groups in Organic Synthesis

The isocyanate functional group, with the formula R−N=C=O, is a highly reactive electrophile. wikipedia.orgyoutube.com This reactivity is centered on the carbon atom, which is susceptible to nucleophilic attack. nih.gov Isocyanates are pivotal intermediates in organic synthesis due to their ability to react with a wide variety of nucleophiles. wikipedia.org Key reactions include:

Reaction with alcohols: Isocyanates react with alcohols to form carbamates (urethanes). This reaction is the foundation for the production of polyurethanes, a major class of polymers. wikipedia.orgyoutube.com

Reaction with amines: The reaction with primary or secondary amines yields substituted ureas. When diisocyanates react with diamines, the result is the formation of polyureas. wikipedia.orgchemeurope.com

Reaction with water: Isocyanates react with water to form an unstable carbamic acid intermediate, which then decomposes to yield a primary amine and carbon dioxide gas. wikipedia.orgyoutube.com This reaction is exploited in the production of polyurethane foams, where the CO₂ acts as a blowing agent. wikipedia.org

The reactivity of the isocyanate group can be tuned by the electronic nature of its substituent; electron-withdrawing groups increase its electrophilicity and reactivity. nih.gov

Research Landscape and Significance of the Compound within Triazole Chemistry

Within the broader field of triazole chemistry, functionalized molecules like this compound represent valuable and specialized building blocks. The significance of this compound lies in its bifunctional nature: it combines the robust, chemically stable, and biologically significant 1,2,3-triazole core with the highly reactive isocyanate handle. nih.govnih.gov

This combination allows for a modular approach to synthesis. The triazole portion of the molecule can be constructed using well-established methods like click chemistry, allowing for precise control over the substituents at positions 1 and 5 (the benzyl and methyl groups, in this case). Subsequently, the isocyanate at position 4 serves as a reactive site for introducing a wide array of other molecular fragments through reactions with alcohols, amines, or other nucleophiles. This makes the compound an ideal starting material for creating libraries of complex molecules for applications in drug discovery and materials science, where the triazole core often acts as a pharmacophore or a rigid linking unit. iosrjournals.orglifechemicals.com

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-4-isocyanato-5-methyltriazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O/c1-9-11(12-8-16)13-14-15(9)7-10-5-3-2-4-6-10/h2-6H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAWFWGAPDVSDSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1CC2=CC=CC=C2)N=C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Derivatization of 1 Benzyl 4 Isocyanato 5 Methyl 1h 1,2,3 Triazole

Reactions of the Isocyanato Group

The isocyanate group is characterized by a highly electrophilic carbon atom, making it susceptible to attack by nucleophiles. researchgate.net This reactivity is the basis for its extensive use in the synthesis of various derivatives and polymers. noaa.govrsc.org

Nucleophilic Addition Reactions (e.g., with Amines, Alcohols, Thiols)

Nucleophilic addition is the most characteristic reaction of isocyanates. researchgate.net Compounds with active hydrogen atoms, such as amines, alcohols, and thiols, readily add across the C=N double bond of the isocyanate group. noaa.govresearchgate.net These reactions are typically exothermic and can often proceed without a catalyst, although bases like triethylamine (B128534) are sometimes used to increase the reaction rate. researchgate.netresearchgate.net

The reaction of 1-Benzyl-4-isocyanato-5-methyl-1H-1,2,3-triazole with primary or secondary amines yields substituted urea (B33335) derivatives. commonorganicchemistry.com This reaction is generally rapid and is a common method for forming urea linkages. commonorganicchemistry.comacs.org Similarly, reaction with alcohols leads to the formation of carbamates (urethanes), and reaction with thiols produces thiocarbamates. organic-chemistry.orgresearchgate.net These nucleophilic addition reactions are highly efficient for creating diverse molecular structures. researchgate.net

The general schemes for these transformations are as follows:

Reaction with Amines (Urea Formation): Triazole-NCO + R₂NH → Triazole-NH-CO-NR₂

Reaction with Alcohols (Carbamate Formation): Triazole-NCO + R'OH → Triazole-NH-CO-OR'

Reaction with Thiols (Thiocarbamate Formation): Triazole-NCO + R''SH → Triazole-NH-CO-SR''

Table 1: Representative Nucleophilic Addition Reactions of Isocyanates

| Nucleophile | Product Class | General Reaction Conditions |

|---|---|---|

| Primary/Secondary Amine | Substituted Urea | Typically occurs at room temperature in a suitable solvent (e.g., THF, DCM). No catalyst is generally required. commonorganicchemistry.com |

| Alcohol | Carbamate (B1207046) | Reaction can be uncatalyzed but is often accelerated by base or organometallic catalysts. researchgate.netorganic-chemistry.org |

| Thiol | Thiocarbamate | Generally proceeds via nucleophilic addition, sometimes catalyzed by a base like triethylamine. researchgate.netbeilstein-journals.org |

While specific examples involving this compound are not extensively documented, intramolecular cyclization is a known reaction pathway for isocyanates with suitably positioned nucleophilic groups. If a nucleophilic functional group were present on the benzyl (B1604629) substituent, for instance, an intramolecular reaction could lead to the formation of a new heterocyclic ring fused to the existing structure. Such reactions are a powerful tool in synthetic chemistry for building complex molecular architectures.

Reactions with Organometallic Reagents

Isocyanates can react with various organometallic reagents, such as Grignard reagents (R-MgX). mt.com The nucleophilic carbon of the organometallic compound attacks the electrophilic carbonyl carbon of the isocyanate. The initial addition product, upon hydrolysis, typically yields a secondary amide. This provides a synthetic route to amides where the nitrogen atom is supplied by the isocyanate. rsc.org

General Reaction Scheme:

Triazole-NCO + R-MgX → Triazole-N(MgX)-CO-R

Triazole-N(MgX)-CO-R + H₂O → Triazole-NH-CO-R + Mg(OH)X

Organometallic catalysts can also be employed to activate isocyanates, enhancing their reactivity toward other species. mdpi.com

Polymerization Reactions

The isocyanate group is a key functional group in polymer chemistry, most notably in the formation of polyurethanes through reaction with polyols (molecules with multiple alcohol groups). noaa.gov this compound, being a monofunctional isocyanate, could act as a chain-terminating agent or be used to modify the end-groups of a polymer chain.

If a di- or poly-functional triazole isocyanate were used, it could participate in multicomponent polymerizations (MCPs) to create novel heterocyclic polymers. acs.orgacs.org Isocyanates can also undergo self-polymerization, often promoted by anionic catalysts, to form nylon-1 polymers (polyisocyanates) or can trimerize to form highly stable isocyanurate rings. noaa.gov The incorporation of the triazole ring into a polymer backbone via the isocyanate handle is a strategy for developing materials with high thermal stability and specific refractive indices. acs.orgacs.org

Reactivity of the 1,2,3-Triazole Ring System

The 1,2,3-triazole ring is an aromatic heterocycle known for its considerable stability. nih.gov It is generally resistant to hydrolysis, oxidation, and reduction. nih.gov This stability makes it a reliable scaffold or linker in medicinal chemistry and materials science. tandfonline.com

Despite its stability, the triazole ring is not completely inert. Its reactivity is influenced by the substituents attached to it. nih.gov The presence of the benzyl group at the N1 position and the methyl and isocyanato groups at the C5 and C4 positions, respectively, defines the specific reactivity of this compound. The triazole ring can engage in several types of reactions:

Deprotonation/Metalation: The C-H proton of a triazole ring can be removed by a strong base, creating a nucleophilic triazolide species that can react with various electrophiles.

Electrophilic Substitution: While the triazole ring is electron-deficient and thus deactivated towards electrophilic aromatic substitution, such reactions can occur under forcing conditions, often with low regioselectivity.

Cycloaddition Reactions: The triazole ring itself is the product of a [3+2] cycloaddition reaction and is generally stable against cycloreversion. acs.org

Ring Opening: Under very high temperatures or specific catalytic conditions, the triazole ring can undergo ring-opening, sometimes accompanied by the loss of a nitrogen molecule (N₂). nih.gov

The reactivity of the 1,4,5-trisubstituted 1,2,3-triazole core is a subject of ongoing research, with various synthetic methods developed to access these structures regioselectively. acs.orgbeilstein-journals.org The electronic nature of the substituents significantly impacts the ring's susceptibility to chemical transformation. nih.gov

Electrophilic Aromatic Substitution on the Triazole Ring

The 1,2,3-triazole ring is generally resistant to electrophilic aromatic substitution. The high π-electron density is offset by the electron-withdrawing inductive effect of the three nitrogen atoms, which deactivates the ring's carbon atoms (C4 and C5) towards attack by electrophiles. In the case of this compound, the strongly electron-withdrawing isocyanato group at the C4 position further deactivates the ring, making such reactions highly unfavorable under standard conditions. While some activated triazole derivatives, like N-oxides, can undergo electrophilic attack at the C5 position, this is not a typical reaction pathway for 1-substituted triazoles like the title compound. rsc.org

Nucleophilic Aromatic Substitution on the Triazole Ring

Direct nucleophilic aromatic substitution on an unsubstituted triazole ring is uncommon due to the ring's electron-rich nature. Such reactions typically require the presence of a good leaving group on the triazole core and/or strong activation by electron-withdrawing substituents. For this compound, the C4 and C5 positions are occupied by an isocyanato and a methyl group, respectively, neither of which functions as a typical leaving group. Although the isocyanato group is electron-withdrawing, nucleophilic attack is overwhelmingly favored at the highly electrophilic carbon of the isocyanate itself rather than at the ring carbons. nih.gov Substitution on the ring would necessitate a synthetic precursor with a suitable leaving group, such as a halogen, at the C4 or C5 position. rsc.org

Cycloaddition Reactions Involving the Triazole Moiety

The aromatic stability of the 1,2,3-triazole ring makes it a poor participant in conventional cycloaddition reactions where it would act as a diene or dienophile. The most prominent cycloaddition associated with 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition of azides and alkynes, which is the primary method for their synthesis. organic-chemistry.orgnih.govfrontiersin.org

Under specific thermal or metal-catalyzed conditions, the triazole ring can undergo transformations such as denitrogenative transannulation, which can be viewed as a formal cycloaddition/retro-cycloaddition process. researchgate.net These reactions, however, are typically high-energy processes and not considered standard derivatization methods.

Modifications and Transformations of the Triazole Core

The most significant transformations of this compound involve the highly reactive isocyanate group. This functional group is a potent electrophile and reacts readily with a wide array of nucleophiles to form stable adducts, providing the primary route for derivatization. nih.govrsc.org

Key reactions of the isocyanate group include:

Reaction with Alcohols: Forms carbamates (urethanes).

Reaction with Amines: Yields ureas.

Reaction with Water: Initially forms an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. The resulting amine can then react with another molecule of isocyanate to form a urea.

These reactions allow for the straightforward synthesis of a diverse library of derivatives by tethering various functional molecules containing hydroxyl or amino groups to the triazole core. The 1,2,3-triazole scaffold is often used as a stable linker or pharmacophore in medicinal chemistry, and these reactions provide a robust method for creating such molecular hybrids. nih.govresearchgate.net

| Nucleophile | Reactant | Resulting Functional Group | Product Class |

|---|---|---|---|

| Alcohol | R'-OH | -NH-C(=O)-OR' | Carbamate (Urethane) |

| Primary Amine | R'-NH₂ | -NH-C(=O)-NHR' | Urea |

| Secondary Amine | R'₂NH | -NH-C(=O)-NR'₂ | Urea |

| Water | H₂O | -NH-C(=O)-NH-Triazole | Symmetrical Urea |

| Thiol | R'-SH | -NH-C(=O)-SR' | Thiocarbamate |

Influence of Substituents on Reactivity and Regioselectivity

The reactivity of this compound is significantly governed by the electronic properties of its substituents. nih.gov The interplay between these groups dictates the chemical behavior of both the triazole ring and the isocyanate moiety.

1-Benzyl Group: The benzyl group is attached to the N1 position. While it is generally considered to be weakly electron-donating, its primary role is steric and it defines the substitution pattern of the triazole.

5-Methyl Group: The methyl group at C5 is a weak electron-donating group. It slightly increases the electron density of the triazole ring.

The combined electronic effects of the substituents can be summarized as follows:

On the Triazole Ring: The strong electron-withdrawing nature of the isocyanato group deactivates the triazole ring, making it less susceptible to electrophilic attack. nih.gov

Regioselectivity is a critical concept in the synthesis of substituted triazoles, where reactions of azides and alkynes can lead to 1,4- or 1,5-disubstituted products depending on the catalyst used (e.g., copper for 1,4- and ruthenium for 1,5-isomers). nih.govnih.govacs.org However, for the pre-formed this compound, regioselectivity concerns shift to subsequent reactions. Any electrophilic substitution attempted on the phenyl ring of the benzyl group would likely be directed to the meta and para positions, as the triazole ring system is deactivating.

Computational and Theoretical Studies of 1 Benzyl 4 Isocyanato 5 Methyl 1h 1,2,3 Triazole

Solid-State Computational Chemistry

Crystal Structure Prediction and Validation

No published studies on the experimental or predicted crystal structure of 1-Benzyl-4-isocyanato-5-methyl-1H-1,2,3-triazole were identified. Research in this area would typically involve techniques like X-ray crystallography to determine the solid-state arrangement of the molecules, including bond lengths, angles, and unit cell parameters. Computational predictions would then be used to validate and understand these experimental findings.

Supramolecular Assembly and Packing Motifs

In the absence of crystal structure data, the supramolecular assembly and packing motifs for this compound remain uncharacterized. This area of study focuses on how individual molecules arrange themselves into larger, ordered structures and the specific patterns they form.

Reaction Mechanism Studies using Computational Approaches

Computational investigations into the reaction mechanisms of this compound have not been reported.

Transition State Analysis for Synthetic Pathways

No computational studies detailing the transition states for the synthesis of this compound are available. Such research would typically employ methods like Density Functional Theory (DFT) to calculate the energy barriers and geometries of transition states, providing a deeper understanding of the reaction kinetics and pathways.

Applications and Advanced Research Directions

A Pivotal Synthetic Synthon in Organic Chemistry

The inherent reactivity of the isocyanate functional group, combined with the stability and specific electronic properties of the 1,2,3-triazole ring, makes 1-Benzyl-4-isocyanato-5-methyl-1H-1,2,3-triazole a valuable synthon for organic chemists. This molecule serves as a linchpin in the assembly of more elaborate chemical structures.

Forging Complex Heterocyclic Architectures

The isocyanate moiety of this compound is highly susceptible to nucleophilic attack, a characteristic that is extensively exploited in the synthesis of a diverse array of heterocyclic compounds. Its reaction with various nucleophiles, such as amines, alcohols, and thiols, provides a straightforward route to ureas, carbamates, and thiocarbamates, respectively. These reactions are often high-yielding and proceed under mild conditions, making them attractive for synthetic applications.

These initial products can then be subjected to further intramolecular cyclization reactions to construct more complex heterocyclic systems. For instance, the reaction with a molecule containing a secondary functional group can lead to the formation of fused ring systems, which are prevalent in medicinally important compounds. The triazole ring itself can influence the regioselectivity of these cyclization reactions, guiding the formation of specific isomers.

A Scaffold for Macromolecular and Supramolecular Design

The rigid and planar nature of the 1,2,3-triazole ring, coupled with the directional reactivity of the isocyanate group, makes this compound an excellent candidate for the construction of well-defined macromolecular and supramolecular structures. The triazole unit can act as a rigid linker, while the isocyanate provides a reactive handle for connecting to other molecular components.

In macromolecular chemistry, this compound can be used as a monomer or a functionalizing agent to introduce the triazole moiety into polymer chains. This can impart specific properties to the resulting polymer, such as increased thermal stability or altered solubility. In supramolecular chemistry, the triazole ring can participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, to direct the self-assembly of complex architectures like molecular cages, capsules, and extended networks. The isocyanate group allows for the covalent attachment of these triazole-based units to larger scaffolds, creating intricate and functional supramolecular systems.

Innovations in Materials Science and Polymer Chemistry

The unique combination of a stable, polar triazole ring and a highly reactive isocyanate group in this compound has opened up new avenues in the development of advanced materials with tailored properties.

Crafting Functional Polymers and Advanced Coatings

The isocyanate functionality of this compound is a key component in the synthesis of polyurethanes and polyureas. By reacting this triazole-containing isocyanate with polyols or polyamines, novel polymers with the triazole moiety incorporated into the polymer backbone can be prepared. The presence of the triazole ring can enhance the thermal stability, mechanical strength, and chemical resistance of the resulting polymers.

These functionalized polymers have potential applications in the formulation of high-performance coatings. The triazole unit can improve adhesion to substrates and provide corrosion resistance. Furthermore, the benzyl (B1604629) and methyl substituents on the triazole ring can be modified to fine-tune the surface properties of the coatings, such as hydrophobicity or biocompatibility.

Engineering Hybrid Nanocomposites

The reactivity of the isocyanate group allows for the covalent grafting of this compound onto the surface of inorganic nanoparticles, such as silica (B1680970) or metal oxides. This surface modification creates an organic-inorganic hybrid material with improved compatibility between the nanofiller and a polymer matrix.

The triazole-functionalized nanoparticles can then be dispersed into a polymer to create a nanocomposite with enhanced properties. For example, the incorporation of these modified nanoparticles can lead to improvements in the mechanical strength, thermal stability, and barrier properties of the composite material. The triazole moiety can also introduce new functionalities to the nanocomposite, such as catalytic activity or sensing capabilities.

Illuminating the World of Fluorescent Materials and Dyes

The 1,2,3-triazole ring is a known fluorophore, and its incorporation into larger molecular structures can lead to the development of novel fluorescent materials and dyes. While specific photophysical data for this compound itself is not widely reported, the general class of 1,2,3-triazole derivatives has shown significant promise in this area. nih.gov

The isocyanate group of this compound provides a convenient handle to attach this potential fluorophoric unit to other molecules, such as biomolecules or polymers, creating fluorescent probes and labels. The fluorescence properties of the resulting materials can be tuned by modifying the substituents on the triazole and benzyl rings. Research in this area is focused on developing new dyes with high quantum yields, large Stokes shifts, and sensitivity to their local environment, making them suitable for a range of applications from bioimaging to optical sensing.

Exploration in Biological and Medicinal Chemistry Research (Scaffold-Based Studies)

The 1,2,3-triazole ring is recognized as a "privileged" scaffold in medicinal chemistry due to its unique structural and electronic properties. It is metabolically stable and capable of engaging in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which are crucial for molecular recognition at biological targets. unimore.it The isocyanate group in this compound serves as a key functional handle, enabling the covalent linkage of this scaffold to a wide array of nucleophilic molecules, including amines and alcohols, to generate extensive libraries of urea (B33335) and carbamate (B1207046) derivatives for biological screening.

Bioisosteric Replacements in Drug Discovery

Bioisosterism, the replacement of a functional group within a bioactive molecule with another group of similar physical and chemical properties, is a cornerstone strategy in drug design to enhance potency, selectivity, and pharmacokinetic properties. The 1,2,3-triazole ring is an exceptional bioisostere of the amide bond, a functional group ubiquitous in pharmaceuticals but often susceptible to enzymatic hydrolysis. unimore.itresearchgate.net

The 1,4-disubstituted 1,2,3-triazole core, as found in the title compound, effectively mimics the geometry and electronic characteristics of a trans-amide bond. nih.gov It possesses a similar size, planarity, and dipole moment, and its nitrogen atoms can act as hydrogen bond acceptors, while the C5-H can serve as a hydrogen bond donor, replicating the hydrogen bonding patterns of an amide. unimore.itnih.gov A key advantage of this replacement is the enhanced metabolic stability of the triazole ring to hydrolysis by proteases and other enzymes. chimia.ch By reacting this compound with various amines or alcohols, medicinal chemists can create novel analogs of existing drugs where a labile amide bond is replaced by a robust triazole-urea or triazole-carbamate linkage, potentially leading to compounds with improved in vivo stability and duration of action.

Design of Peptidomimetics and Protein Modulators

Peptides are crucial signaling molecules with high specificity for their biological targets, but their therapeutic use is often hampered by poor metabolic stability and low bioavailability. nih.gov Peptidomimetics are designed to overcome these limitations by mimicking the structure and function of natural peptides while incorporating non-peptidic elements to improve drug-like properties. nih.govmdpi.com

The substitution of amide bonds in a peptide backbone with a 1,2,3-triazole ring is a well-established strategy in the design of peptidomimetics. chimia.chmdpi.com This modification creates "triazolopeptides" that are resistant to proteolytic degradation. chimia.ch The 1,4-disubstituted triazole serves as a surrogate for the trans-peptide bond, helping to maintain the necessary three-dimensional conformation for receptor binding. nih.gov The use of this compound as a building block allows for its incorporation into peptide sequences, enabling the synthesis of peptidomimetics with enhanced stability. This approach has been used to develop RGD (Arginine-Glycine-Aspartic acid) peptidomimetics that show high affinity for integrin receptors, with some derivatives exhibiting potency in the low nanomolar range. benthamscience.com

Targeting Specific Biochemical Pathways (e.g., enzyme inhibition, receptor binding)

Derivatives synthesized from the this compound scaffold can be tailored to interact with specific biological targets, such as enzymes and receptors, thereby modulating their activity. The versatility of the isocyanate group allows for the introduction of a vast array of chemical functionalities, enabling the systematic exploration of structure-activity relationships (SAR) to optimize binding affinity and selectivity for a given target.

Enzyme Inhibition: The 1,2,3-triazole scaffold has been successfully incorporated into a multitude of potent and selective enzyme inhibitors. For example, triazole derivatives have been developed as inhibitors for various kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are critical targets in cancer therapy. ajchem-a.comnih.govtandfonline.com Other enzymes targeted by triazole-based inhibitors include carbonic anhydrase, cholinesterases, and aromatase. tandfonline.comfrontiersin.orgnih.gov The ability to generate large libraries from the title compound allows for high-throughput screening to identify lead compounds for various enzymatic targets.

| Compound Class | Target Enzyme | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|

| Phthalazone-1,2,3-triazole Conjugates | VEGFR-2 | 0.123 µM | nih.gov |

| 1,2,3-Triazole-Linked Metronidazole | EGFR Tyrosine Kinase | 3.21 µM | ajchem-a.com |

| Bis-triazole Derivatives | EGFR | 0.066 µM | tandfonline.com |

| Bis-triazole Derivatives | Aromatase | 22.40 µM | tandfonline.com |

| 1H-1,2,3-Triazole Analogs | Carbonic Anhydrase-II | 13.8 µM | frontiersin.org |

| Hesperetin-1,2,3-triazole Hybrids | Butyrylcholinesterase (BuChE) | 3.08 µM | nih.gov |

Receptor Binding: Triazole derivatives have also been investigated as ligands for various receptors. Studies have shown that certain quinolyl-1,2,3-triazole derivatives are potent binders to the benzodiazepine (B76468) receptor. documentsdelivered.com More recently, novel triazole derivatives were identified as highly selective agonists for the cannabinoid receptor type 2 (CB2), with Ki values around 105-116 nM, presenting a promising avenue for developing therapeutics for inflammatory and neurodegenerative diseases without the psychoactive effects associated with CB1 receptor activation. bohrium.com

Quantitative Structure-Activity Relationships (QSAR) and In Silico Drug Design (Methodological Focus)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that aims to correlate the chemical structure of a series of compounds with their biological activity. nih.gov This approach is invaluable for rational drug design, allowing for the prediction of the activity of novel compounds and guiding the synthesis of more potent analogs.

A library of derivatives synthesized from this compound would be an ideal dataset for developing a 3D-QSAR model. ijpsjournal.com By systematically varying the substituents introduced via the isocyanate group, researchers can generate the necessary structural diversity. The resulting biological data (e.g., IC₅₀ values) can then be used to build models using techniques like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Index Analysis (CoMSIA). nanobioletters.com

Successful QSAR models have been constructed for 1,2,3-triazole derivatives, demonstrating good predictive performance for anticancer activity. nih.govsemanticscholar.orgbenthamdirect.com For instance, a 3D-QSAR study on 58 new 1,2,3-triazole compounds yielded a model with a cross-validation coefficient (q²) of 0.545 and a non-cross-correlation coefficient (r²) of 0.754, indicating good internal and external forecasting capabilities. benthamdirect.com Such models generate contour maps that highlight regions where steric bulk, electrostatic charge, or other properties are favorable or unfavorable for activity, providing a clear roadmap for designing the next generation of compounds. nanobioletters.com

Molecular Docking and Virtual Screening Methodologies

Molecular docking is a powerful computational tool used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target molecule, typically a protein or enzyme. ajchem-a.com This in silico technique provides critical insights into the molecular basis of ligand-target recognition, guiding the rational design of more effective drugs.

Derivatives of this compound can be docked into the active sites of various biological targets to understand their binding modes. For example, docking studies of 1,2,3-triazole conjugates have elucidated their interactions with the active sites of enzymes like EGFR, VEGFR-2, and the fungal enzyme sterol 14α-demethylase (CYP51). nih.govtandfonline.comacs.org These studies reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the compound's inhibitory activity. nih.gov

Furthermore, virtual screening can be employed to explore the potential of the scaffold. nih.gov A virtual library containing thousands of structures that could be theoretically synthesized from this compound can be computationally screened against a specific protein target. researchgate.net This process rapidly identifies a smaller subset of promising candidates with high predicted binding affinity, which can then be prioritized for actual chemical synthesis and biological testing, making the drug discovery process more efficient. researchgate.net

Potential Applications in Agrochemical Research

The triazole heterocycle is a well-established pharmacophore in the agrochemical industry, with many commercial products used as fungicides and herbicides. rjptonline.org Derivatives of 1,2,3-triazoles have shown significant potential in this area, demonstrating both antifungal and phytotoxic activities.

Fungicidal Activity: Like their 1,2,4-triazole (B32235) isomers used in commercial fungicides, 1,2,3-triazole derivatives can act as potent antifungal agents against various plant pathogens. rsc.org Their primary mode of action often involves the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane, by targeting the enzyme lanosterol (B1674476) 14-α-demethylase (CYP51). rjptonline.orgnih.gov Research has demonstrated that 1,2,3-triazole phenylhydrazone derivatives exhibit significant activity against fungi such as Rhizoctonia solani and Sclerotinia sclerotiorum, with some compounds showing EC₅₀ values as low as 0.18 µg/mL. rsc.orgrsc.org

Herbicidal Activity: Studies have also explored the phytotoxic (herbicidal) effects of 1,2,3-triazole derivatives. These compounds have been shown to interfere with the germination and root/shoot growth of various weed species. scispace.comresearchgate.net In one study, a series of tyrosol 1,2,3-triazole derivatives produced significant necrosis on the leaves of the weed Euphorbia heterophylla, with some compounds outperforming the commercial herbicide diquat. acs.org These compounds were found to interfere with photosynthesis-related processes, including stomatal conductance and chlorophyll (B73375) content. acs.org The ability to easily synthesize a wide range of analogs from this compound makes it an attractive starting point for discovering new herbicidal agents.

| Compound Class | Target Species | Observed Effect | Reference |

|---|---|---|---|

| 1,2,3-Triazole Phenylhydrazones | Rhizoctonia solani (fungus) | EC₅₀ of 0.18 µg/mL | rsc.org |

| 1,2,3-Triazole Phenylhydrazones | Sclerotinia sclerotiorum (fungus) | EC₅₀ of 2.28 µg/mL | rsc.org |

| 1,2,3-Triazole Hydrazides | Magnaporthe oryzae (fungus) | EC₅₀ of 2.25 µg/mL | researchgate.net |

| Tyrosol 1,2,3-Triazole Derivatives | Euphorbia heterophylla (weed) | Produced more extensive lesions than diquat | acs.org |

| Halogenated Benzyl Triazoles | Lactuca sativa (lettuce) | Inhibitory activity comparable to 2,4-D | scispace.comscielo.br |

Future Research Directions and Unexplored Reactivity

The chemical compound This compound represents a versatile building block with significant, yet largely untapped, potential in both medicinal chemistry and materials science. Its future research directions are primarily dictated by the high reactivity of the isocyanate group, which can readily undergo a variety of nucleophilic addition reactions. The exploration of this reactivity can lead to the synthesis of novel compound libraries with diverse functional properties.

A significant area for future investigation lies in the systematic exploration of its reactions with a wide array of nucleophiles to generate novel derivatives. The isocyanate functional group is a potent electrophile, making it susceptible to attack by compounds containing active hydrogen atoms, such as amines, alcohols, and thiols.

One of the most promising avenues of research is the synthesis of a diverse library of urea derivatives. This can be achieved by reacting This compound with a broad range of primary and secondary amines. Given that the 1,2,3-triazole core is a known bioisostere for the amide bond and that urea moieties are prevalent in many biologically active compounds, these new derivatives could exhibit interesting pharmacological properties. For instance, the synthesis of novel triazole-cored structures tethering aryl urea has been explored as a strategy for developing new anti-cancer agents. nih.gov Future work could focus on reacting the title compound with various substituted anilines, aliphatic amines, and heterocyclic amines to create a library of compounds for high-throughput screening against various biological targets, including kinases, proteases, and GPCRs.

Similarly, the reaction with a wide range of alcohols and phenols would yield a corresponding library of carbamate derivatives. Carbamates are recognized for their applications as drugs and prodrugs. The synthesis of carbamate-1,4-disubstituted 1,2,3-triazole hybrid molecules has demonstrated potential in developing new antimicrobial agents. bohrium.comresearchgate.net A systematic exploration of reactions with various aliphatic alcohols, substituted phenols, and polyols could lead to new compounds with potential applications in medicinal chemistry and materials science. For example, carbamate-functionalized polymers are known for their use in coatings and biomedical devices.

The reactivity of the isocyanate group is not limited to simple amines and alcohols. More complex nucleophiles can be employed to generate sophisticated molecular architectures. Future research could explore reactions with amino acids, peptides, and other biomolecules. Such conjugations could lead to the development of novel peptidomimetics or bioconjugates for targeted drug delivery or diagnostic applications.

Another area of unexplored reactivity involves cycloaddition reactions. Isocyanates can participate in [2+2], [3+2], and [4+2] cycloaddition reactions with various unsaturated compounds. The investigation of these reactions with This compound could lead to the formation of novel heterocyclic systems with unique three-dimensional structures, which could be of interest in drug discovery and materials science.

Furthermore, the polymerization potential of this molecule remains to be explored. As a monofunctional isocyanate, it can act as a chain terminator or be used to functionalize existing polymers. However, its conversion to a di- or multifunctional monomer would open up possibilities for the creation of novel polyurethanes or polyureas incorporating the 1,2,3-triazole moiety. These new polymers could possess unique thermal, mechanical, or biological properties.

The following table summarizes potential future research directions and unexplored areas of reactivity for This compound .

| Research Direction | Reactant Class | Potential Product Class | Potential Applications |

| Synthesis of Urea Derivatives | Primary and Secondary Amines (aliphatic, aromatic, heterocyclic) | Substituted Ureas | Medicinal Chemistry (e.g., kinase inhibitors, antimicrobial agents), Materials Science |

| Synthesis of Carbamate Derivatives | Alcohols, Phenols, Polyols | Substituted Carbamates | Medicinal Chemistry (e.g., prodrugs, enzyme inhibitors), Polymer Chemistry |

| Bioconjugation | Amino Acids, Peptides, Proteins, Other Biomolecules | Bioconjugates, Peptidomimetics | Targeted Drug Delivery, Diagnostics, Biomedical Materials |

| Cycloaddition Reactions | Alkenes, Alkynes, Dienes, Nitrones | Novel Heterocyclic Systems | Drug Discovery, Organic Materials |

| Polymer Chemistry | Diols, Diamines, Polymer Backbones | Functionalized Polymers, Novel Polyurethanes/Polyureas | Advanced Materials, Biomedical Devices, Coatings |

Q & A

Basic Questions

Q. What experimental techniques are recommended for confirming the molecular structure of 1-Benzyl-4-isocyanato-5-methyl-1H-1,2,3-triazole?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving molecular structures. For example, SCXRD analysis of a related triazole derivative (1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid) revealed bond lengths (mean C–C = 0.005 Å) and crystallographic parameters (R factor = 0.053) to validate structural integrity . Complementary techniques like / NMR and IR spectroscopy can confirm functional groups (e.g., isocyanate peaks at ~2200–2300 cm) and purity .

Q. How can researchers optimize the synthesis of this compound?

- Methodological Answer : Synthesis often involves multi-step reactions under controlled conditions. For triazole derivatives, key steps include cycloaddition (e.g., Huisgen reaction) and functionalization. Use polar aprotic solvents (e.g., DMF, acetonitrile) and catalysts (e.g., Cu(I)) to enhance yield and regioselectivity. Reaction monitoring via TLC or HPLC ensures intermediate purity. Example: A study on triazole-thiadiazole hybrids used acetonitrile as a solvent and reflux conditions (80°C) to achieve >75% yield .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during characterization?

- Methodological Answer : Contradictions between experimental and theoretical data (e.g., NMR shifts, IR peaks) require systematic validation. For instance, if -NMR shows unexpected splitting, compare with computational models (DFT calculations) or re-examine sample purity. In a study on triazole-acetamide derivatives, elemental analysis (C, H, N) resolved ambiguities in molecular composition by verifying calculated vs. observed values (e.g., ±0.3% error margin) . Cross-referencing with SCXRD data (e.g., torsion angles, packing interactions) can also clarify structural anomalies .

Q. What strategies are effective for assessing the bioactivity of this compound derivatives?

- Methodological Answer : Bioactivity screening should follow a tiered approach:

In vitro assays : Test antimicrobial activity against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC values). Triazole derivatives have shown MICs as low as 2 µg/mL .

Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to evaluate IC values. For example, a benzimidazole-triazole hybrid exhibited IC = 12 µM against breast cancer cells .

Docking studies : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., EGFR, COX-2). A triazole-thiazole compound demonstrated strong binding (ΔG = -9.2 kcal/mol) to HIV-1 protease .

Q. How can reaction conditions be tailored to improve regioselectivity in triazole functionalization?

- Methodological Answer : Regioselectivity in triazole chemistry depends on steric/electronic factors. For isocyanate functionalization:

- Use bulky bases (e.g., DBU) to direct substitution to the less hindered N-atom.

- Employ low temperatures (0–5°C) to minimize side reactions.

- Monitor reaction progress with in situ FTIR to detect isocyanate consumption. A study on aryl isothiocyanate reactions achieved >90% regioselectivity using THF at -20°C .

Data Analysis and Contradiction Management

Q. How should researchers interpret conflicting bioactivity data across similar triazole derivatives?

- Methodological Answer : Cross-study discrepancies (e.g., varying IC values) may arise from assay conditions (e.g., cell line variability, serum concentration). Normalize data using positive controls (e.g., doxorubicin for cytotoxicity) and validate with dose-response curves. For example, a triazole-oxadiazole derivative showed inconsistent activity against Sp1 vs. Sp4 species, highlighting the need for species-specific screening . Meta-analysis of SAR (structure-activity relationship) trends can identify critical substituents (e.g., electron-withdrawing groups enhance antifungal activity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.